molecular formula C19H23N3O2S B3654396 N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B3654396
M. Wt: 357.5 g/mol
InChI Key: KLLONEFSKWAEEB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a piperazine-derived carbothioamide featuring a 2,5-dimethoxyphenyl substituent on the thiourea moiety and a phenyl group on the piperazine ring. The compound’s structural uniqueness lies in the combination of electron-donating methoxy groups at the 2- and 5-positions of the aromatic ring and the rigid piperazine backbone. These features influence its electronic properties, solubility, and biological interactions, particularly in contexts such as antioxidant and anticancer activity .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-23-16-8-9-18(24-2)17(14-16)20-19(25)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLONEFSKWAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-phenylpiperazine.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-phenylpiperazine under specific reaction conditions to form the desired product.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-piperazine-1-carbothioamide ()
  • Structural Differences : The aromatic ring has 3,5-dimethyl substituents instead of 2,5-dimethoxy. The piperazine ring is substituted with a 2-hydroxyethyl group rather than phenyl.
  • Impact: Methyl groups (electron-donating but less polar than methoxy) reduce solubility compared to the dimethoxy analog.
b. N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ()
  • Structural Differences : Replaces the piperazine ring with a hydrazine linker and introduces a pyridinylidene moiety.
  • Pharmacological Data : Exhibits potent anticancer activity (IC₅₀ = 0.8 µM/L against MCF-7 breast cancer cells), attributed to the pyridinylidene group’s metal-chelating capacity and enhanced lipophilicity .
c. N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide ()
  • Structural Differences : Features a trifluoromethylphenyl group on piperazine and a methylpyridinyl substituent.
  • Impact : The electron-withdrawing trifluoromethyl group may alter binding affinity in target proteins compared to the methoxy groups in the target compound .

Core Scaffold Modifications

a. Piperazine vs. Hydrazine Backbones
  • Hydrazine Analogs (): The rigid hydrazine linker may restrict binding modes but enhances stability and metal coordination, critical for anticancer activity .
b. Thioamide vs. Amide Functionality

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Weight Aromatic Substituents Core Scaffold Key Biological Activity IC₅₀ (if applicable) Reference
N-(2,5-Dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide 369.45 g/mol 2,5-Dimethoxy Piperazine Antioxidant, Anticancer (hypothesized) N/A
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-piperazine-1-carbothioamide 293.43 g/mol 3,5-Dimethyl Piperazine Not reported N/A
N-(2,5-Dimethylphenyl)-hydrazinecarbothioamide (Compound 6, ) 312.39 g/mol 2,5-Dimethyl Hydrazine Anticancer (MCF-7) 0.8 µM/L
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 406.38 g/mol 3-Trifluoromethyl Piperazine Not reported (structural analog) N/A

Key Research Findings and Implications

  • Anticancer Activity : The hydrazine analog (Compound 6, ) outperforms doxorubicin, suggesting that hybridizing the target compound’s piperazine core with a pyridinylidene moiety could enhance efficacy .
  • Solubility vs. Activity : The 2,5-dimethoxy groups in the target compound may improve membrane permeability compared to 3,5-dimethyl analogs, but the phenylpiperazine moiety could reduce aqueous solubility .
  • Electron-Donating Groups : Methoxy substituents (target compound) may enhance antioxidant activity by stabilizing radical intermediates, whereas methyl groups () offer less resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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